N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c17-15(21)12-5-1-2-6-14(12)23-10-4-3-7-20-16(22)13-11-18-8-9-19-13/h1-2,5-6,8-9,11H,7,10H2,(H2,17,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXJCIITMLXFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxybutynyl Intermediate: The reaction between 2-carbamoylphenol and 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form the phenoxybutynyl intermediate.
Coupling with Pyrazine-2-carboxylic Acid: The phenoxybutynyl intermediate is then coupled with pyrazine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazine and carboxamide structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : Compounds derived from pyrazine structures have shown cytotoxic activity against colon, breast, and cervical cancer cells, suggesting that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide may also possess similar properties .
Table 1: Cytotoxic Activity of Pyrazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide | Colon Cancer | 12.5 |
| 5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide | Breast Cancer | 15.0 |
| N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide | Cervical Cancer | TBD |
TBD: To Be Determined
Neurological Applications
The compound has been investigated for its potential in treating neurological disorders linked to nerve fiber sensitization. It may act as a modulator for receptors involved in pain pathways, particularly the P2X3 receptor, which is associated with nociception.
Case Study:
A study explored the efficacy of similar compounds in managing pain associated with neuropathic conditions. The results indicated a reduction in pain sensitivity and improved outcomes in models of chronic pain, suggesting that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide could be beneficial in clinical settings for pain management .
Synthesis Techniques
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions to form the pyrazine core and the carbamoyl phenoxy group.
Synthesis Overview:
- Formation of the Pyrazine Core : Starting from 2-carboxylic acid derivatives.
- Coupling Reaction : Utilizing coupling agents to attach the phenoxy group.
- Final Modifications : Adjusting functional groups to enhance biological activity.
Spectroscopic Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Environmental Impact
Research has also highlighted the environmental implications of pharmaceutical compounds like N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide when released into water systems. Studies indicate that these compounds can exhibit toxicity to aquatic life, necessitating careful consideration during manufacturing and disposal processes .
Wirkmechanismus
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2,1,3-benzothiadiazole-5-carboxamide
Uniqueness
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide stands out due to its unique combination of a pyrazine ring and a phenoxybutynyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide represents a notable entry in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.30 g/mol
- IUPAC Name : N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide
This compound features a pyrazine ring, which is known for its role in various biological activities, and a carboxamide functional group that enhances its solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazine derivatives. For instance, compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.9 µg/mL to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor potential of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine has been evaluated in various cancer cell lines. Research shows that certain pyrazine derivatives can inhibit cell proliferation effectively. For example, similar compounds have been reported to exhibit IC values in the nanomolar range against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145), suggesting a promising avenue for cancer therapy .
Neuroprotective Effects
Neuroprotective properties have also been associated with compounds containing the pyrazine moiety. Studies indicate that these compounds may protect neuronal cells from oxidative stress and neurotoxicity. For example, certain derivatives have shown protective effects in neuronal cell lines exposed to glutamate-induced toxicity, with effective concentrations as low as 3 µM .
Anti-inflammatory Activity
Compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-y)pyrazine have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The presence of functional groups such as carbamoyl can enhance these effects, making them potential candidates for treating inflammatory diseases .
Data Summary Table
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazine derivatives showed that one derivative exhibited significant antiproliferative activity against several cancer cell lines, including HCT116 (colon cancer). The compound was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study 2: Neuroprotection
In another investigation, researchers tested various derivatives for their neuroprotective activity against glutamate-induced toxicity in HT22 cells. The results indicated that certain compounds could significantly reduce cell death, suggesting their potential use in neurodegenerative disease therapies.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving:
Carboxamide Coupling : Use pyrazine-2-carboxylic acid and a propargylamine derivative (e.g., 4-(2-carbamoylphenoxy)but-2-yn-1-amine) with coupling agents like HATU or EDCI/HOBt in anhydrous DMF or DCM.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Yield Optimization :
- Maintain inert atmosphere (N₂/Ar) to prevent alkyne oxidation.
- Use excess coupling agent (1.5–2 eq) and monitor reaction progress via TLC/HPLC.
- Adjust solvent polarity to minimize byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
